N-(1-cyanocyclopentyl)pentanamide
Overview
Description
N-(1-cyanocyclopentyl)pentanamide is an organic compound with the molecular formula C11H18N2O It is characterized by the presence of a cyanocyclopentyl group attached to a pentanamide moiety
Preparation Methods
The synthesis of N-(1-cyanocyclopentyl)pentanamide typically involves the reaction of 1-aminocyclopentane carbonitrile with valeryl chloride. The reaction is carried out in an anhydrous solvent, such as ethanol, under controlled temperature conditions. The mixture is heated to around 50°C under a nitrogen atmosphere and stirred to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(1-cyanocyclopentyl)pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
N-(1-cyanocyclopentyl)pentanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Industry: It is used in the production of various chemical products and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)pentanamide involves its interaction with specific molecular targets. The cyanocyclopentyl group can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-(1-cyanocyclopentyl)pentanamide can be compared with similar compounds such as:
- N-(1-cyanocyclopentyl)butanamide
- N-(1-cyanocyclopentyl)hexanamide These compounds share a similar structure but differ in the length of the carbon chain attached to the amide group. The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, which can influence its reactivity and interactions in various chemical and biological contexts .
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)pentanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-3-6-10(14)13-11(9-12)7-4-5-8-11/h2-8H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYSXZCTXNJKHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1(CCCC1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045072 | |
Record name | N-(1-Cyanocyclopentyl)pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901045072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194984-24-2 | |
Record name | N-(1-Cyanocyclopentyl)pentanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194984-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Cyanocyclopentyl)pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901045072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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